

Application Notes and Protocols for the Characterization of 1,1-Cyclohexanedicarboxylic Acid

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Compound of Interest

Compound Name: 1,1-Cyclohexanedicarboxylic acid

Cat. No.: B7785736

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the analytical characterization of 1,1-Cyclohexanedicarboxylic acid (CDA), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail methodologies for chromatography, spectroscopy, thermal analysis, and titrimetry to ensure robust quality control and in-depth structural elucidation.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of 1,1-Cyclohexanedicarboxylic acid and for monitoring reaction progress during its synthesis. Due to its low volatility, Gas Chromatography (GC) requires derivatization, while High-Performance Liquid Chromatography (HPLC) offers a direct method of analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides detailed information on the purity and identity of volatile and semi-volatile compounds. For non-volatile analytes like CDA, a derivatization step is necessary to increase volatility. Silylation is a common and effective derivatization technique for carboxylic acids.

Experimental Protocol:

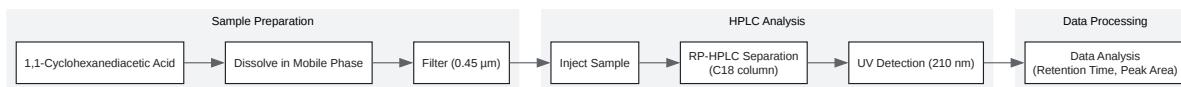
- Sample Preparation (Silylation):
 - Accurately weigh approximately 1-2 mg of 1,1-Cyclohexanediacetic acid into a 2 mL reaction vial.
 - Add 200 μ L of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
 - Add 200 μ L of a suitable solvent like pyridine or acetonitrile.
 - Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
 - Cool the sample to room temperature before injection.
- GC-MS Instrumentation and Conditions:
 - GC System: Agilent 7890B GC or equivalent.
 - Mass Spectrometer: Agilent 5977A MSD or equivalent.
 - Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 μ m, or equivalent.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
 - Injector Temperature: 250 °C.
 - Injection Volume: 1 μ L.
 - Injection Mode: Split (10:1).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - MSD Transfer Line Temperature: 280 °C.

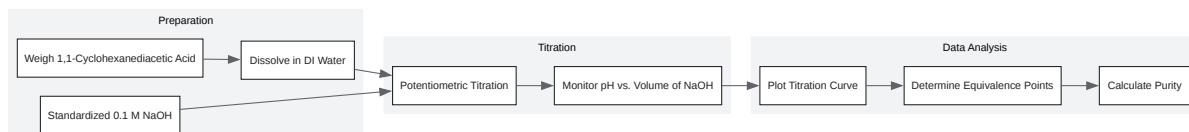
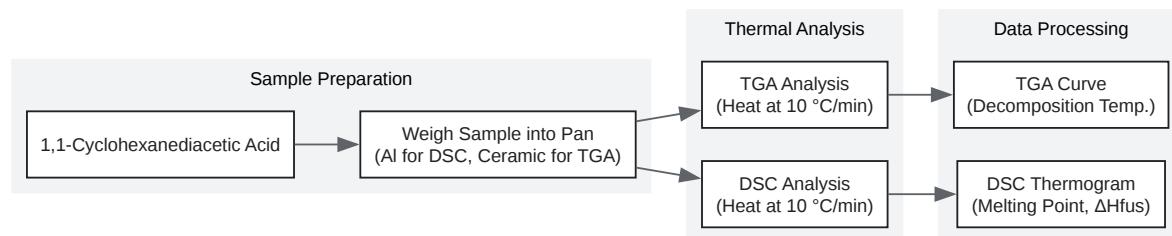
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: m/z 40-500.

Data Presentation:

Parameter	Expected Value
Retention Time (derivatized CDA)	Approximately 15-20 minutes (method-dependent)
Molecular Ion (M ⁺) of bis-TMS derivative	m/z 344
Key Fragment Ions	m/z 329 (M-15), m/z 299 (M-45), m/z 73 (TMS)

Workflow Diagram:





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